molecular formula C7H7F2N B1590717 2,4-Difluoro-3-methylaniline CAS No. 76350-70-4

2,4-Difluoro-3-methylaniline

Cat. No. B1590717
CAS RN: 76350-70-4
M. Wt: 143.13 g/mol
InChI Key: GEMLIOXWQRDDOA-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H7F2N . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-3-methylaniline” consists of a benzene ring with two fluorine atoms and one methylamine group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Difluoro-3-methylaniline” include its molecular weight, which is 129.1074 . Other properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

  • Spectroscopic Analysis : The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have been recorded and analyzed. These studies involve detailed vibrational assignments and analysis of fundamental modes, providing insights into the molecular structures and interactions of similar compounds (Arjunan & Mohan, 2008).

  • Metallation and Synthesis : Research on N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, which are structurally similar to 2,4-Difluoro-3-methylaniline, demonstrates regiocontrol by fluorine in the synthesis of methoxycarbonyl derivatives. This highlights the potential use of these compounds in complex chemical syntheses (Thornton & Jarman, 1990).

  • Toxicological Studies : Though not directly related to 2,4-Difluoro-3-methylaniline, studies on 4,4'-methylene-bis(2-methylaniline) reveal its toxicological effects, providing a comparative context for understanding the potential risks associated with structurally related compounds (Stula, Sherman, Zapp, & Clayton, 1975).

  • Metabonomic Assessment : The study of related compounds like 4-fluoroaniline and 3,5-difluoroaniline in earthworms using high-resolution nuclear magnetic resonance (NMR) spectroscopy identifies potential biomarkers of xenobiotic toxicity. This research is relevant in environmental toxicology and can be extrapolated to understand the impact of similar compounds (Bundy et al., 2002).

  • Quantum Chemical Computational Studies : Investigations using Density Functional Theory (DFT) on 2,4-difluoroaniline, a compound closely related to 2,4-Difluoro-3-methylaniline, provide insights into its molecular properties like hyperpolarizability, frontier molecular orbitals, and non-linear optical (NLO) applications. This research is significant in materials science and theoretical chemistry (Antony Selvam, Prathap, Muthu, Balamurugan, & Victor Antony Raj, 2020).

Safety And Hazards

The safety data sheet for a similar compound, “2-Fluoroaniline”, indicates that it is a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . These hazards may also apply to “2,4-Difluoro-3-methylaniline”, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

2,4-difluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMLIOXWQRDDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510110
Record name 2,4-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methylaniline

CAS RN

76350-70-4
Record name 2,4-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To acetic acid (1.2 l) are added 5% Pd-C (24 g) and 2,6-difluoro-3-nitrotoluene (238.7 g) and the mixture is subjected to catalytic reduction at room temperature under 4.5 atoms. The 5% Pd-C is filtered off and the acetic acid is distilled off under reduced pressure. The residue is poured into ice-water, neutralized, extracted with dichloromethane, and the extract is washed with water and dried. The solvent is distilled off under reduced pressure and the residue is distilled under reduced pressure to give 2,4-difluoro-3-methylaniline (138 g), colorless oils, b.p.: 75° C./11 mmHg.
Quantity
238.7 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Tani, Y Mushika, T Yamaguchi - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
Polyfluorinated derivatives of 1-alkyl-1, 4-dihydro-7-methyl-4-oxoquinoline-3-carboxylic acids were synthesized and examined for antibacterial activites in vitro. Among the N-…
Number of citations: 10 www.jstage.jst.go.jp
谷醇一, 虫鹿好孝, 山口東太郎 - Chemical and Pharmaceutical Bulletin, 1982 - jlc.jst.go.jp
Polyfluorinated derivatives of 1-alkyl-1, 4-dihydro-7-methyl-4-oxoquinoline-3-carboxylic acids were synthesized and examined for antibacterial activites in vitro. Among the N-…
Number of citations: 3 jlc.jst.go.jp
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu

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